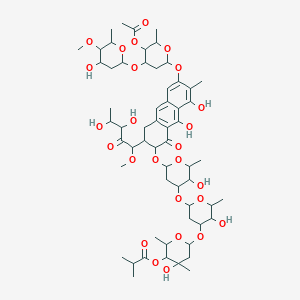
Chromomycin A2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Chromomycin A2 is a complex organic molecule with a molecular formula of C50H70O23 and a molecular weight of 1039.08 g/mol . This compound is characterized by its intricate structure, which includes multiple hydroxyl, methoxy, and acetyloxy groups, as well as a central anthracene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the anthracene core, followed by the sequential addition of various functional groups. Common reagents used in these steps include acetic anhydride , methanol , and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It often involves multi-step synthesis in a controlled environment to ensure the purity and yield of the final product. Techniques such as column chromatography and recrystallization are frequently employed to purify the compound .
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and hydrochloric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .
科学的研究の応用
Case Studies
- Melanoma Cells : In a study involving the MALME-3M metastatic melanoma cell line, chromomycin A2 demonstrated a significant reduction in cell proliferation at concentrations as low as 30 nM, with an IC50 value indicating high potency .
- Gastric Adenocarcinoma : this compound showed an IC50 of 1.7 nM against human gastric adenocarcinoma cells, indicating strong cytotoxic effects .
Modulation of Insulin Secretion
This compound has been identified as a potent inhibitor of glucose-stimulated insulin secretion from pancreatic beta cells. This property is particularly relevant for understanding diabetes pathophysiology and developing therapeutic strategies.
Mechanisms Involved
The compound affects insulin secretion through multiple pathways:
- Disruption of Wnt Signaling : It interferes with β-cell gene expression and calcium influx, which are crucial for insulin release .
- Gene Expression Suppression : Chronic exposure to this compound has been shown to suppress critical β-cell transcription factors such as PDX1, essential for insulin production .
Experimental Findings
In studies using MIN6 β-cells, this compound was found to significantly inhibit insulin secretion even after washout, demonstrating its long-lasting effects on pancreatic function . The EC50 for this inhibition was reported at 11.8 nM.
Autophagy Induction
This compound's ability to induce autophagy presents another avenue for therapeutic exploration. The compound's interaction with cellular pathways involved in autophagy could be leveraged for cancer treatment.
Autophagic Activity
Research indicates that this compound promotes autophagy in cancer cells by increasing the expression of beclin-1 and other autophagic proteins while also causing morphological changes consistent with autophagic processes .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application Area | Cell Line/Model | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Anticancer (Melanoma) | MALME-3M | 30 | Induces apoptosis and autophagy |
| Anticancer (Gastric) | Human Gastric Adenocarcinoma (AGS) | 1.7 | Disrupts DNA replication and transcription |
| Insulin Secretion | MIN6 β-cells | 11.8 | Inhibits glucose-stimulated insulin secretion |
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
Chromomycin A3: Another complex molecule with similar structural features.
CRA-B Dechromose-A: Shares some functional groups and structural motifs with the compound .
Uniqueness
What sets this compound apart from similar molecules is its unique combination of functional groups and its specific arrangement of atoms. This unique structure contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
[6-[6-[6-[[6-[5-acetyloxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCTUHONLQGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













